molecular formula C20H20FN3O2 B4023161 N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B4023161
M. Wt: 353.4 g/mol
InChI Key: LUBOMKNVGLYFSV-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidine derivatives, a significant category in medicinal chemistry due to their wide range of biological activities. Pyrimidine, a heterocyclic aromatic organic compound, is similar to pyridine and benzene but with two nitrogen atoms at positions 1 and 3 in the six-membered ring. Compounds containing the pyrimidine ring structure have been found to possess a variety of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors to obtain the desired complex structure. While the specific synthesis steps for the compound are not detailed in the available literature, related research provides insights into common methodologies. For example, the synthesis of similar compounds typically involves condensation reactions, cyclization, and functional group transformations (Ju Liu et al., 2016). These processes are crucial for introducing various substituents into the pyrimidine core, affecting the compound's physical and chemical properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a significant role in their biological activity. The presence of substituents like fluorophenyl and dimethylphenyl groups can influence the compound's binding affinity to biological targets. Crystal structure determination and computational studies, such as density functional theory (DFT), are commonly used to understand the electronic structure and molecular geometry (E. Komissarova et al., 2020). These analyses reveal how substituents' positioning and electronic effects impact the overall molecular structure and reactivity.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrogen bond formation. These reactions are fundamental for further modifying the compound or for its interactions with biological molecules. The reactivity of such compounds is often influenced by the electronic nature of the substituents and the pyrimidine ring's inherent reactivity (Jorge Trilleras et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The introduction of fluorophenyl groups, for example, can enhance the compound's lipophilicity, potentially improving its pharmacokinetic properties. Studies on related compounds highlight the importance of these properties in determining a compound's suitability for further development as a therapeutic agent (R. Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for the compound's biological activity and stability. The pyrimidine core's nitrogen atoms, for instance, can act as hydrogen bond donors or acceptors, influencing the compound's interaction with biological targets. Additionally, the stability of the compound under physiological conditions is a key factor in its development as a potential drug (A. Wilk et al., 2000).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBOMKNVGLYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
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N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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